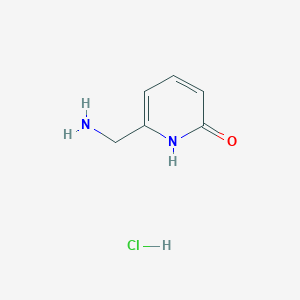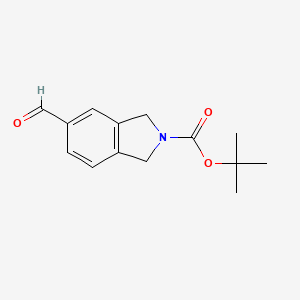
Benzyl 4-(methylamino)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Benzyl 4-(methylamino)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 876316-35-7 . It has a molecular weight of 262.35 and its IUPAC name is benzyl 4-[(methylamino)methyl]-1-piperidinecarboxylate .
Molecular Structure Analysis
The InChI Code for “Benzyl 4-(methylamino)piperidine-1-carboxylate” is 1S/C15H22N2O2/c1-16-11-13-7-9-17 (10-8-13)15 (18)19-12-14-5-3-2-4-6-14/h2-6,13,16H,7-12H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“Benzyl 4-(methylamino)piperidine-1-carboxylate” is a solid compound . It is stored under an inert atmosphere at 2-8°C .
Wissenschaftliche Forschungsanwendungen
Antimalarial Activity
Benzyl 4-(methylamino)piperidine-1-carboxylate derivatives have been synthesized and evaluated for their potential as antimalarial agents. These compounds have shown activity against Plasmodium falciparum , the parasite responsible for the most lethal form of malaria. The derivatives have been compared to chloroquine, a traditional antimalarial drug, and some have exhibited comparable or superior activity .
Anticancer Properties
Piperidine derivatives, including Benzyl 4-(methylamino)piperidine-1-carboxylate, are being explored for their anticancer properties. They are part of a broader category of nitrogen-bearing heterocyclic compounds that have shown a wide range of biological activities, including antiproliferative effects against various cancer cell lines .
Antimicrobial and Antifungal Uses
The piperidine nucleus is a common feature in many drugs with antimicrobial and antifungal applications. Benzyl 4-(methylamino)piperidine-1-carboxylate could serve as a precursor or a structural motif in the development of new drugs targeting resistant strains of bacteria and fungi .
Analgesic and Anti-inflammatory Applications
Compounds with a piperidine structure are known to exhibit analgesic and anti-inflammatory effects. Research into Benzyl 4-(methylamino)piperidine-1-carboxylate could lead to the development of new pain relief medications or anti-inflammatory drugs .
Antihypertensive Effects
Piperidine derivatives have been associated with antihypertensive effects, which could make Benzyl 4-(methylamino)piperidine-1-carboxylate a candidate for the development of new blood pressure-lowering medications .
Anti-Alzheimer’s Disease
The piperidine moiety is present in several compounds that have shown promise in treating neurodegenerative diseases like Alzheimer’s. Research into Benzyl 4-(methylamino)piperidine-1-carboxylate could uncover new therapeutic approaches for managing symptoms or slowing the progression of Alzheimer’s disease .
Antipsychotic Medication
Piperidine derivatives are also being investigated for their potential use in antipsychotic medications. Benzyl 4-(methylamino)piperidine-1-carboxylate could contribute to the synthesis of new drugs aimed at treating psychiatric disorders .
Anticoagulant Potential
The structural features of piperidine derivatives make them interesting candidates for the development of anticoagulant drugs. Benzyl 4-(methylamino)piperidine-1-carboxylate might be used to create safer and more effective anticoagulants .
Safety and Hazards
“Benzyl 4-(methylamino)piperidine-1-carboxylate hydrochloride” has the following hazard statements: H302-H315-H319-H335 . The precautionary statements include P280-P305+P351+P338 . The compound should be handled with care, and safety data sheets should be referred to for more detailed safety information .
Eigenschaften
IUPAC Name |
benzyl 4-(methylamino)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-15-13-7-9-16(10-8-13)14(17)18-11-12-5-3-2-4-6-12/h2-6,13,15H,7-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMMXAXGJCWGTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(CC1)C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595198 |
Source


|
| Record name | Benzyl 4-(methylamino)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-(methylamino)piperidine-1-carboxylate | |
CAS RN |
405057-75-2 |
Source


|
| Record name | Benzyl 4-(methylamino)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Benzo[d]oxazol-2-yl)piperidin-4-amine hydrochloride](/img/structure/B1287197.png)

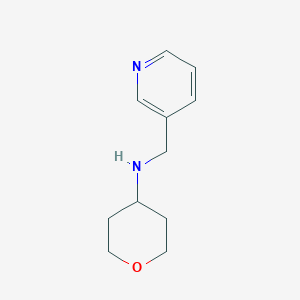


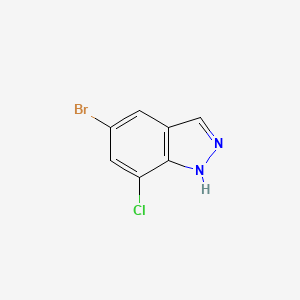
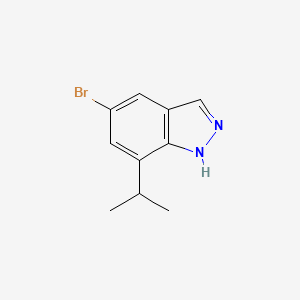

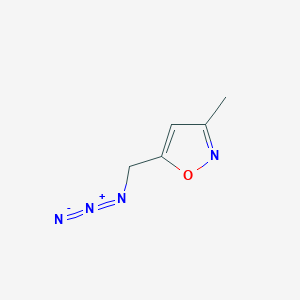

![2-Methyl-2-[(4-methylphenyl)amino]propanenitrile](/img/structure/B1287225.png)
![6-(Chloromethyl)benzo[de]isochromen-1(3H)-one](/img/structure/B1287227.png)
